molecular formula C18H26N2O4 B2995166 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940455-60-7

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No.: B2995166
CAS No.: 940455-60-7
M. Wt: 334.416
InChI Key: FBSHPRZKTQFMCB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid involves multiple steps, typically starting with the preparation of the aniline derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The process may involve steps like nitration, reduction, and acylation to achieve the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid, also known by its CAS number 940455-60-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects in various biological models.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H26N2O4
  • Molecular Weight : 334.42 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

Biological Activity Overview

Recent research has focused on the compound's anticancer properties, highlighting its potential to inhibit tumor growth and induce apoptosis in cancer cells. Below are key findings from recent studies:

Anticancer Activity

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
    • Fibrosarcoma (HT-1080)
    • Breast Cancer (MCF-7 and MDA-MB-231)
    • Lung Carcinoma (A-549)
    The IC50 values for these cell lines indicate a potent inhibitory effect, with values ranging around 19.56 µM for HT-1080 cells .
  • Mechanism of Apoptosis : The compound induces apoptosis through the activation of caspase pathways. Specifically, it was found to increase caspase-3/7 activity and cause cell cycle arrest at the G2/M phase in treated cells .

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that it may inhibit carbonic anhydrase (CA) isoforms, which are relevant in tumor biology. Inhibition assays have shown significant activity against CA IX and CA II, suggesting a possible mechanism for its anticancer effects .

Data Table: Summary of Biological Activity

Activity Type Cell Line IC50 (µM) Mechanism
CytotoxicityHT-108019.56Apoptosis via caspase activation
CytotoxicityMCF-7VariesApoptosis
CytotoxicityA-549VariesApoptosis
Enzyme InhibitionCA IXSignificantInhibition
Enzyme InhibitionCA IISignificantInhibition

Case Studies

In a notable study investigating novel anticancer agents, this compound was synthesized alongside other derivatives to evaluate their biological activities. The findings revealed that this compound not only inhibited cancer cell growth but also modulated key signaling pathways involved in cancer progression .

Properties

IUPAC Name

5-[4-(dipropylcarbamoyl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)14-8-10-15(11-9-14)19-16(21)6-5-7-17(22)23/h8-11H,3-7,12-13H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSHPRZKTQFMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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